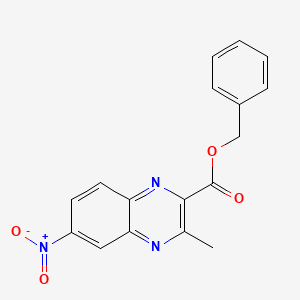
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate
Overview
Description
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate is a chemical compound with the molecular formula C17H13N3O4 and a molecular weight of 323.3 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring substituted with methyl, nitro, and carboxylic acid benzyl ester groups. It has various applications in scientific research due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is formed by the condensation of an o-phenylenediamine with a dicarbonyl compound.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 3-Methyl-6-aminoquinoxaline-2-carboxylic acid benzyl ester.
Hydrolysis: 3-Methyl-6-nitroquinoxaline-2-carboxylic acid.
Coupling: Various substituted quinoxaline derivatives.
Scientific Research Applications
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline ring structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline-2-carboxylic acid benzyl ester: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Nitroquinoxaline-2-carboxylic acid benzyl ester: Lacks the methyl group, affecting its chemical properties and applications.
3-Methyl-6-nitroquinoxaline-2-carboxylic acid: Lacks the benzyl ester group, influencing its solubility and reactivity.
Uniqueness
Benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a biochemical probe, while the benzyl ester group improves its solubility and stability in various solvents .
Properties
IUPAC Name |
benzyl 3-methyl-6-nitroquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-11-16(17(21)24-10-12-5-3-2-4-6-12)19-14-8-7-13(20(22)23)9-15(14)18-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFZCPWGXHFFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)











